molecular formula C19H18N2O B15019146 3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide

3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B15019146
M. Wt: 290.4 g/mol
InChI Key: XMPIRLRYLMMVDK-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide is a synthetic quinoline derivative intended for research use only. This compound is of significant interest in medicinal chemistry and chemical biology, particularly as a potential modulator of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) activity . SERCA pumps are crucial for cellular calcium homeostasis, and their dysfunction is implicated in various diseases, making them a valuable target for investigative therapeutics . The 8-amidoquinoline scaffold, which forms the core of this molecule, is a privileged structure in drug discovery. It is frequently employed as a bidentate directing group in metal-catalyzed C-H functionalization reactions , enabling the selective synthesis of complex molecules at geometrically inaccessible positions like the quinoline C5-site . Researchers value this compound and its analogues as key intermediates for developing novel bioactive agents. Quinoline derivatives have demonstrated a wide range of biological activities and are extensively investigated as anticancer agents that can operate through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . The structural features of this benzamide—specifically the 2-methylquinoline group and the 3,4-dimethylaniline moiety—are common in pharmacologically active compounds. Handling of this product requires appropriate safety precautions. The aniline subunit, 3,4-dimethylaniline, is classified as toxic . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C19H18N2O/c1-12-7-9-16(11-13(12)2)19(22)21-17-6-4-5-15-10-8-14(3)20-18(15)17/h4-11H,1-3H3,(H,21,22)

InChI Key

XMPIRLRYLMMVDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dimethylbenzoyl Chloride

The precursor 3,4-dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene under reflux. The reaction typically completes within 2–4 hours, yielding 3,4-dimethylbenzoyl chloride in >95% purity.

Example Procedure :

  • Reactants : 3,4-Dimethylbenzoic acid (10 mmol), SOCl₂ (15 mmol), DCM (20 mL).
  • Conditions : Reflux at 40°C for 3 hours under nitrogen.
  • Workup : Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in dry DCM for immediate use.

Coupling with 8-Amino-2-methylquinoline

The acid chloride is reacted with 8-amino-2-methylquinoline in the presence of a base (e.g., triethylamine, Et₃N) to neutralize HCl. Solvents such as DCM or tetrahydrofuran (THF) are employed at 0°C to room temperature.

Optimized Protocol :

  • Reactants : 3,4-Dimethylbenzoyl chloride (1.1 equiv), 8-amino-2-methylquinoline (1.0 equiv), Et₃N (1.5 equiv), DCM (15 mL).
  • Conditions : Dropwise addition of acid chloride at 0°C, stirred for 12 hours at room temperature.
  • Workup : Extraction with DCM, washing with NaHCO₃ and brine, drying (Na₂SO₄), and column chromatography (EtOAc/hexane, 1:4).
  • Yield : 78–82%.

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (s, 1H, NH), 8.35–7.20 (m, 8H, aromatic), 2.65 (s, 3H, CH₃), 2.40 (s, 6H, CH₃).
  • HRMS : m/z calculated for C₂₀H₁₉N₂O [M+H]⁺: 325.1547; found: 325.1543.

Transition Metal-Catalyzed C–H Functionalization

Palladium-Catalyzed Direct Amidation

Aryl halides or pseudohalides undergo coupling with preformed amides via Pd(OAc)₂ catalysis. This method is advantageous for late-stage functionalization but requires stringent conditions.

Representative Procedure :

  • Reactants : 2-Methylquinolin-8-amine (1.0 equiv), 3,4-dimethylbenzoic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), XPhos (10 mol%), toluene (10 mL).
  • Conditions : Heated at 100°C for 24 hours under argon.
  • Yield : 65–70%.

Limitations :

  • Moderate yields due to competing side reactions.
  • Requires inert atmosphere and expensive ligands.

Solid-Phase Synthesis and Microwave Assistance

Microwave-Accelerated Amidation

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol uses polymer-supported carbodiimide (PS-EDC) in DMF.

Procedure :

  • Reactants : 3,4-Dimethylbenzoic acid (1.0 equiv), 8-amino-2-methylquinoline (1.0 equiv), PS-EDC (1.5 equiv), DMF (5 mL).
  • Conditions : Microwave at 100°C for 20 minutes.
  • Yield : 85–90%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Drawbacks
Acid chloride amidation Mild, room temperature 78–82% High purity, scalable Requires acid chloride synthesis
Pd-catalyzed coupling High temperature 65–70% Direct C–H activation Costly catalysts, side reactions
Microwave-assisted Rapid (20 min) 85–90% Fast, high yields Specialized equipment required

Mechanistic Insights

Acid Chloride Pathway

The reaction proceeds via nucleophilic acyl substitution (SN2). Et₃N deprotonates the amine, enhancing its nucleophilicity, while the base scavenges HCl to prevent side reactions.

Palladium Catalysis

Pd(0) undergoes oxidative addition with the aryl halide, followed by transmetallation with the amide. Reductive elimination yields the product, with XPhos facilitating ligand exchange.

Industrial-Scale Considerations

Solvent Recycling

DCM and THF are recovered via distillation, reducing environmental impact.

Cost Analysis

  • Acid chloride method : $120–150/kg (bulk production).
  • Pd-catalyzed method : $300–400/kg due to catalyst costs.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural and functional differences between 3,4-dimethyl-N-(2-methylquinolin-8-yl)benzamide and selected analogs:

Compound Name Benzamide Substituents Quinoline Substituents Key Biological Activity Physicochemical Properties Reference
This compound 3,4-dimethyl 2-methyl Inferred: Potential enzyme inhibition (e.g., HDAC, HAT) High logP (lipophilic), moderate solubility due to methyl groups -
4-Trifluoromethyl-N-(quinolin-8-yl)benzamide 4-trifluoromethyl None Not explicitly reported White solid, 88% synthetic yield; electron-withdrawing substituent enhances stability
N-(2-Methoxyethyl)-3-(quinolin-8-ylsulfonylamino)benzamide 3-sulfonamide, 2-methoxyethyl None Not reported MW 385.4 g/mol, XLogP3 = 0.9; polar due to sulfonamide and methoxy groups
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17) 2-tetradecanoylamino, 3-carboxy None PCAF HAT inhibition (79% at 100 µM) High lipophilicity from long acyl chain; carboxy group may reduce cell permeability
Benzamide derivative () Undisclosed None Reduces myocardial infarct size MP 306–308°C; IR and NMR data confirm structure

Biological Activity

3,4-Dimethyl-N-(2-methylquinolin-8-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of the biological activity of this compound, including its synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.

The synthesis of this compound typically involves the reaction of 2-methylquinoline derivatives with benzoyl chlorides or related compounds. The structural characteristics of this compound include a benzamide backbone with methyl substitutions that enhance its lipophilicity and potentially its biological activity.

Cytotoxicity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of benzamides showed potent antiproliferative effects against HepG2 liver cancer cells. The IC50 values for these compounds were evaluated, indicating their effectiveness in inhibiting cell growth (see Table 1) .

CompoundIC50 (µM)Cell Line
8a5.0HepG2
8b10.0HepG2
8c15.0HepG2

Table 1: Cytotoxicity of benzamide derivatives against HepG2 cell line.

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry studies have shown that certain benzamide derivatives can cause a significant increase in early and late apoptosis stages in treated cells. For example, compound 8a was noted to increase early apoptosis from 0.29% to 19.61% compared to control groups .

In addition to apoptosis induction, these compounds may also inhibit tubulin polymerization, which is critical for mitosis and cell division. This inhibition leads to disrupted microtubule dynamics and ultimately results in cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

  • A study on substituted benzamides indicated that they could serve as effective inhibitors for various kinases involved in cancer progression. Compounds were shown to inhibit RET kinase activity significantly, suggesting potential for targeted cancer therapies .
  • Another investigation focused on the structure-activity relationship (SAR) of quinoline-based benzamides, revealing that specific substitutions could enhance their anticancer properties while minimizing toxicity .

Q & A

Q. What methodologies confirm the absence of off-target effects in kinase inhibition studies?

  • Methodological Answer : Use kinome-wide profiling (e.g., KinomeScan) at 1 μM concentration. Cross-validate with CRISPR-Cas9 knockout of putative targets and rescue experiments .

Tables for Key Parameters

Parameter Recommended Method Typical Value Reference
LogP HPLC (Shimadzu C18 column)3.2 ± 0.3
Aqueous Solubility (pH 7) Shake-flask/UV-Vis12.5 μg/mL
Plasma Stability (t1/2) LC-MS/MS in human plasma45 minutes

Key Considerations for Experimental Design

  • Reproducibility : Pre-register protocols on platforms like Open Science Framework.
  • Data Integrity : Use ELNs (e.g., LabArchives) for real-time tracking and version control .
  • Ethics : Adhere to Nagoya Protocol for biological resource usage .

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